2-Fluorobenzene-1,3-dicarbaldehyde
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Overview
Description
Scientific Research Applications
Chemical Synthesis
“2-Fluorobenzene-1,3-dicarbaldehyde” is used in the synthesis of various chemical compounds. It is a key ingredient in the production of certain types of polymers and resins .
Molecular Dynamics Simulations
This compound has been studied in molecular dynamics simulations of benzene and 12 fluorobenzenes with various degrees of fluorine substitution in water . The accumulation of water in the first solvent shell decreases with an increase in the number of fluorine atoms relative to benzene .
Hydrophobicity Studies
The compound is used in studies investigating the hydrophobic nature of fluorobenzenes. The spatial distribution of water around the fluorobenzenes suggests that water avoids the C–F bond group, which indicates an increase in the hydrophobicity of fluorobenzenes with the number of fluorine atoms .
Biomolecular Assemblies
The unique property of the C–F group has led to its use in investigating the structures of biomolecular assemblies. Experimental groups have investigated the ability of the C–F group to impact the structures of biomolecular assemblies by substituting the CH3 group with the CF3 group .
Medicinal Chemistry
Fluorine substitution is known to enhance the hydrophobic behavior of the parent molecule. This capability of organic fluorine finds application in medicinal chemistry .
Enzymatic Defluorination
Although the enzyme catalyzing the direct defluorination of fluorobenzene has not been reported yet, it is believed that “2-Fluorobenzene-1,3-dicarbaldehyde” could potentially be transformed to yield 3-fluoro-cis,cis-muconate through cascade reactions by three enzymes .
Safety and Hazards
The safety information available indicates that 2-Fluorobenzene-1,3-dicarbaldehyde has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluorobenzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMAAXEGSILLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzene-1,3-dicarbaldehyde |
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